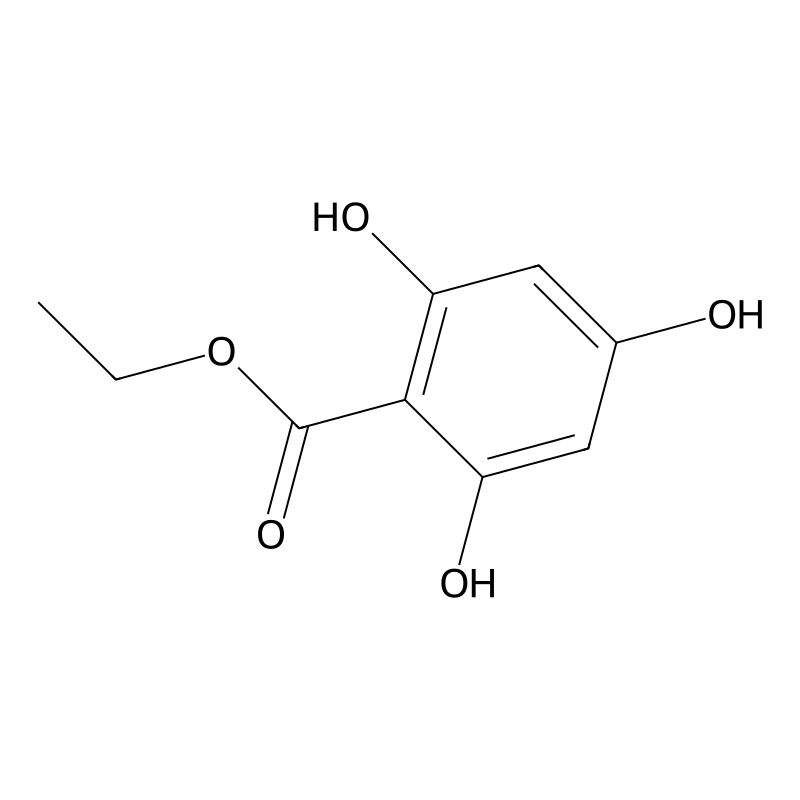

Ethyl 2,4,6-Trihydroxybenzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

LXR Modulator

Studies suggest ET2,4,6-THB acts as a dual Liver X Receptor (LXR) modulator. LXRs are a class of nuclear receptors involved in cholesterol metabolism. ET2,4,6-THB appears to regulate the expression of genes crucial for cholesterol homeostasis in various cell types [1].

Source

Cholesterol Regulation

Research indicates that ET2,4,6-THB can suppress cellular cholesterol accumulation in a dose-dependent manner. This suggests it might have potential for applications in managing conditions linked to high cholesterol levels [1].

Source

LXR Activation

Studies have shown that ET2,4,6-THB can induce the transcriptional activation of LXR-α/β-responsive genes. This activation might play a role in regulating cholesterol metabolism through pathways controlled by LXRs [1].

Source

Ethyl 2,4,6-Trihydroxybenzoate, also known as ethyl 3,4,5-trihydroxybenzoate or by its chemical formula , is an ester derived from the trihydroxybenzoic acid. It features three hydroxyl groups located at the 2, 4, and 6 positions on the benzene ring, contributing to its unique chemical properties. This compound is recognized for its potential biological activities and is often studied in the context of pharmacology and biochemistry.

- Esterification: The reaction with acids to form esters.

- Substitution Reactions: The hydroxyl groups can participate in electrophilic aromatic substitution reactions.

- Reduction: The compound can be reduced to yield corresponding alcohols.

- Oxidation: Under certain conditions, it may be oxidized to quinones or other derivatives.

These reactions make it a useful model compound in studies of aromatic substitution and esterification processes .

Ethyl 2,4,6-Trihydroxybenzoate exhibits several notable biological activities:

- Antioxidant Properties: It acts as a phenolic antioxidant, scavenging free radicals and potentially reducing oxidative stress in biological systems.

- Cholesterol Regulation: Research indicates that it functions as an agonistic ligand for the Liver X Receptor, promoting cholesterol efflux from macrophages without significantly affecting lipid accumulation in liver cells .

- Radioprotection: Some studies suggest that it may have radiomodifying effects, enhancing cellular protection against ionizing radiation .

The synthesis of Ethyl 2,4,6-Trihydroxybenzoate can be achieved through several methods:

- From D-Glucose: A notable synthesis route involves converting D-glucose-derived β-ketoesters into the desired compound via polyhydroxylation processes .

- Direct Esterification: It can also be synthesized by esterifying 2,4,6-trihydroxybenzoic acid with ethanol in the presence of an acid catalyst.

These methods highlight the compound's versatility in synthetic organic chemistry.

Ethyl 2,4,6-Trihydroxybenzoate has a variety of applications:

- Pharmaceuticals: Due to its biological activities, it is explored for potential therapeutic uses in managing cholesterol levels and oxidative stress-related conditions.

- Cosmetics: Its antioxidant properties make it a candidate for inclusion in cosmetic formulations aimed at skin protection.

- Food Industry: As a natural preservative due to its antioxidant capabilities, it may also find applications in food preservation .

Research has focused on the interactions of Ethyl 2,4,6-Trihydroxybenzoate with various biological targets:

- Liver X Receptor Activation: Studies show that this compound activates Liver X Receptors, which play a crucial role in cholesterol homeostasis and lipid metabolism .

- Pharmacokinetics and Biodistribution: Investigations into how this compound distributes within biological systems post-administration have been conducted to understand its metabolic pathways and potential therapeutic efficacy against radiation-induced damage .

Ethyl 2,4,6-Trihydroxybenzoate shares structural similarities with other phenolic compounds. Here are a few comparable compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Ethyl 3,4-Dihydroxybenzoate | Two hydroxyl groups (3 & 4 positions) | Known for strong antioxidant activity |

| Ethyl 2-Hydroxybenzoate | One hydroxyl group (2 position) | Commonly used as a preservative and antiseptic |

| Ethyl Gallate | Three hydroxyl groups on a gallate structure | Exhibits potent antioxidant properties |

| Catechuic Acid | Hydroxyl groups at various positions | Known for its anti-inflammatory effects |

Ethyl 2,4,6-Trihydroxybenzoate's unique arrangement of three hydroxyl groups at specific positions on the benzene ring distinguishes it from these compounds. This arrangement contributes to its specific biological activities and interactions within biochemical pathways.

The synthesis of ethyl 2,4,6-trihydroxybenzoate primarily relies on esterification reactions between 2,4,6-trihydroxybenzoic acid and ethanol . Several distinct esterification pathways have been developed, each offering unique advantages in terms of reaction conditions, yield, and selectivity.

Fischer Esterification

Fischer esterification represents the most widely employed method for synthesizing ethyl 2,4,6-trihydroxybenzoate [13]. This acid-catalyzed reaction involves heating 2,4,6-trihydroxybenzoic acid with ethanol in the presence of sulfuric acid as a catalyst [7]. The reaction proceeds through a nucleophilic acyl substitution mechanism, where the carbonyl carbon of the carboxylic acid is activated by protonation, followed by nucleophilic attack from ethanol [7].

The Fischer esterification mechanism involves several key steps. Initially, the carboxylic acid undergoes protonation at the carbonyl oxygen, creating a more electrophilic carbonyl carbon [7]. Ethanol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate [7]. Subsequently, proton transfer occurs within the intermediate, followed by elimination of water to regenerate the catalyst and form the desired ester product [7].

Optimization studies have demonstrated that Fischer esterification of 2,4,6-trihydroxybenzoic acid can achieve yields of up to 98 percent when conducted at temperatures between 85 and 90 degrees Celsius for 8 to 10 hours [13]. The reaction equilibrium can be driven toward product formation through water removal using Dean-Stark apparatus or by employing excess ethanol [7].

Boron Trifluoride Catalyzed Esterification

An alternative approach involves the use of boron trifluoride diethyl etherate as a Lewis acid catalyst [2]. This method offers milder reaction conditions compared to Fischer esterification, typically conducted at room temperature or under reflux conditions [2]. The synthesis proceeds by treating 2,4,6-trihydroxybenzoic acid with ethanol and boron trifluoride diethyl etherate in a three-necked flask equipped with appropriate safety measures [2].

Research has shown that this catalytic system achieves yields of approximately 85 percent when the reaction mixture is refluxed overnight [2]. The product can be isolated through aqueous workup followed by extraction with organic solvents and purification via column chromatography [2]. This method demonstrates particular utility when harsh acidic conditions must be avoided.

Heteropolyacid Catalyzed Synthesis

Recent developments in green chemistry have led to the implementation of heteropolyacid catalysis for benzoate ester synthesis [3]. Phosphotungstic acid has emerged as an efficient and recyclable catalyst for the esterification of benzoic acid derivatives under solvent-free conditions [3]. This methodology achieves excellent yields exceeding 85 percent within four hours at 120 degrees Celsius using only 0.4 mol percent of catalyst [3].

The heteropolyacid system offers significant environmental advantages, including catalyst recovery and reuse for multiple reaction cycles without substantial loss of activity [3]. The solvent-free nature of this approach aligns with principles of sustainable chemistry while maintaining high synthetic efficiency [3].

Steglich Esterification

The Steglich esterification provides an alternative mild approach using carbodiimide coupling reagents [29]. This method employs dicyclohexylcarbodiimide and 4-dimethylaminopyridine to activate the carboxylic acid toward nucleophilic attack by ethanol [29]. The reaction proceeds under ambient conditions and demonstrates excellent functional group tolerance [29].

Recent modifications have incorporated acetonitrile as a greener solvent system, eliminating the need for chlorinated solvents while maintaining comparable reaction rates and yields [29]. The methodology enables product isolation without chromatographic purification through careful extraction and washing procedures [29].

| Method | Catalyst/Reagent | Temperature (°C) | Yield (%) | Reaction Time | Advantages |

|---|---|---|---|---|---|

| Fischer Esterification | Sulfuric acid | 85-90 | 98.0 | 8-10 hours | High yield, simple procedure |

| Boron Trifluoride Catalyzed | Boron trifluoride diethyl etherate | 20-reflux | 85 | Overnight | Mild conditions, good yield |

| Heteropolyacid Catalyzed | Phosphotungstic acid | 120 | >85 | 4 hours | Solvent-free, recyclable catalyst |

| Steglich Esterification | Dicyclohexylcarbodiimide/4-dimethylaminopyridine | Room temperature | High | Variable | Mild conditions, high selectivity |

Regioselective Hydroxylation Strategies

Regioselective hydroxylation represents a critical synthetic strategy for introducing hydroxyl groups at specific positions on benzoic acid derivatives to generate ethyl 2,4,6-trihydroxybenzoate [4] [19]. Multiple approaches have been developed to achieve precise positional control during hydroxylation reactions.

Transition Metal Catalyzed Carbon-Hydrogen Hydroxylation

Ruthenium and palladium catalysts have demonstrated exceptional capability for regioselective carbon-hydrogen hydroxylation of benzanilide and benzoic acid derivatives [4] [19]. These catalytic systems exhibit distinct regioselectivity patterns depending on the metal center employed [4] [19].

Ruthenium(II) catalysts primarily operate through steric control mechanisms, where the spatial arrangement around the metal center determines the site of hydroxylation [4] [19]. Computational investigations have revealed that steric effects dominate the regioselective outcomes in ruthenium-catalyzed reactions, leading to excellent ortho-selectivity [4] [19]. These systems typically achieve yields ranging from 70 to 95 percent with outstanding regioselectivity [4].

Palladium(II) catalysts, conversely, demonstrate regioselectivity controlled predominantly by electronic factors [4] [19]. The electronic properties of the substrate and the coordination environment of the palladium center influence the site of carbon-hydrogen activation and subsequent hydroxylation [4] [19]. This electronic control mechanism enables complementary regioselectivity patterns compared to ruthenium systems [4].

The mechanistic understanding of these transformations has been enhanced through density functional theory calculations, which reveal the importance of coordination geometries preferred by different metal centers [19]. These computational insights provide valuable guidance for designing new catalytic systems with improved selectivity and efficiency [19].

Enzymatic Hydroxylation Approaches

Enzymatic hydroxylation utilizing cytochrome P450 enzymes offers an environmentally benign approach for introducing hydroxyl groups with high regioselectivity [28]. These biocatalytic systems operate under mild reaction conditions and demonstrate remarkable selectivity due to the precise active site architecture of the enzymes [28].

Cytochrome P450 enzymes achieve regioselectivity through specific substrate binding orientations within the enzyme active site [28]. The three-dimensional structure of the enzyme constrains substrate positioning, ensuring hydroxylation occurs at predetermined positions [28]. This approach typically yields products with 40 to 80 percent conversion while maintaining high regioselectivity [28].

Recent advances in protein engineering have enabled the development of cytochrome P450 variants with tailored selectivity profiles for specific substrate classes [28]. These engineered enzymes expand the scope of enzymatic hydroxylation beyond natural substrate preferences [28].

Chemical Hydroxylation Methods

Traditional chemical hydroxylation methods employ osmium tetroxide in combination with hydrogen peroxide or other oxidants [25]. These systems provide moderate regioselectivity through the use of substrate directing groups that influence the site of oxidation [25].

The regioselectivity in chemical hydroxylation can be enhanced through the strategic placement of coordinating groups that direct the oxidant to specific positions on the aromatic ring [25]. However, these methods generally exhibit lower selectivity compared to catalytic carbon-hydrogen activation approaches [25].

| Strategy | Catalyst System | Regioselectivity Control | Yield Range (%) | Selectivity |

|---|---|---|---|---|

| Carbon-Hydrogen Hydroxylation with Ruthenium(II) | Ruthenium(II) complexes | Steric effects dominant | 70-95 | Excellent ortho-selectivity |

| Carbon-Hydrogen Hydroxylation with Palladium(II) | Palladium(II) complexes | Electronic effects dominant | 65-90 | Good ortho-selectivity |

| Enzymatic Hydroxylation | Cytochrome P450 | Enzyme active site specificity | 40-80 | High regioselectivity |

| Chemical Hydroxylation | Osmium tetroxide/hydrogen peroxide | Substrate directing groups | 50-85 | Moderate selectivity |

Catalytic Asymmetric Synthesis Approaches

Catalytic asymmetric synthesis methodologies enable the preparation of chiral derivatives and intermediates related to ethyl 2,4,6-trihydroxybenzoate with high enantioselectivity [5] [26] [27]. These approaches are particularly valuable when chiral centers are present in the target molecule or synthetic intermediates.

Chiral N-Heterocyclic Carbene Catalysis

Chiral N-heterocyclic carbenes have emerged as powerful organocatalysts for asymmetric esterification reactions [27] [31]. Bifunctional chiral N-heterocyclic carbene catalysts containing both carbene and thiourea functionalities demonstrate exceptional enantioselectivity in desymmetrization reactions [27].

The catalytic mechanism involves carbene activation of aldehydic precursors through formation of Breslow intermediates, followed by oxidation to generate acyl azolium species [27]. These electrophilic intermediates undergo stereoselective acyl substitution with alcohols to produce chiral esters [27]. Optimization studies have achieved enantioselectivities ranging from 85 to 99 percent with excellent yields [27].

Computational mechanistic studies reveal that the origin of stereocontrol lies in the desymmetrization step, where the chiral environment of the catalyst differentiates between enantiotopic reactive sites [27]. The thiourea functionality provides additional stabilization through hydrogen bonding interactions, enhancing both reactivity and selectivity [27].

Organocatalytic Asymmetric Esterification

Cinchona alkaloid derivatives serve as effective organocatalysts for asymmetric esterification reactions [5]. These naturally derived catalysts combine Brønsted base functionality with chiral recognition elements to achieve enantioselective transformations [5].

The mechanism involves activation of nucleophilic substrates through deprotonation by the quinuclidine nitrogen of the cinchona alkaloid [5]. Simultaneously, the quinoline ring system provides a chiral environment that discriminates between enantiotopic reaction pathways [5]. This dual activation mode enables enantioselectivities of 70 to 95 percent under optimized conditions [5].

Bifunctional quinoline-squaramide catalysts represent an advanced class of organocatalysts that incorporate both hydrogen bond donor and acceptor functionalities [5]. These catalysts demonstrate exceptional performance in domino reaction sequences, achieving both high yields and excellent stereochemical control [5].

Enzymatic Resolution and Kinetic Resolution

Lipases and esterases provide biocatalytic approaches for accessing chiral benzoate esters through kinetic resolution or asymmetric synthesis [36]. These enzymes demonstrate remarkable enantioselectivity, often exceeding 90 percent enantiomeric excess [36].

The enzymatic approach involves selective hydrolysis or esterification of one enantiomer from a racemic mixture, enabling separation of enantiomers based on differential reaction rates [36]. Carboxylesterase enzymes, including carboxylesterase-1b, carboxylesterase-1c, and carboxylesterase-2, exhibit distinct selectivity profiles for different ester substrates [36].

Substrate structure significantly influences enzymatic selectivity, with factors such as alkyl chain length and unsaturation degree affecting the degree of hydrolysis [36]. These structure-activity relationships provide guidance for optimizing enzymatic processes for specific synthetic targets [36].

Chiral Auxiliary Methodologies

Chiral auxiliary approaches employ temporary chiral groups that direct the stereochemical outcome of reactions before being removed to reveal the desired chiral product [26]. Oxazolidinone-based auxiliaries have demonstrated particular utility in asymmetric ester formation [26].

The mechanism involves coordination of the chiral auxiliary to reaction intermediates, creating a defined stereochemical environment that favors formation of one enantiomer over the other [26]. The auxiliary can subsequently be removed under mild conditions to provide the target chiral ester [26].

Palladium-catalyzed asymmetric allylic esterification represents a sophisticated application of chiral auxiliary methodology [26]. This approach enables the synthesis of branched allylic esters with high enantioselectivity from prochiral starting materials [26].

| Approach | Catalyst Type | Enantioselectivity (% ee) | Reaction Conditions | Substrate Scope |

|---|---|---|---|---|

| Chiral N-Heterocyclic Carbenes | Bifunctional NHC catalysts | 85-99 | Room temperature, mild | Broad aromatic substrates |

| Organocatalytic Esterification | Cinchona alkaloid derivatives | 70-95 | Low temperature required | Limited to specific esters |

| Enzymatic Resolution | Lipases/Esterases | 90-99 | Ambient conditions | Wide ester compatibility |

| Chiral Auxiliary Method | Chiral oxazolidinones | 80-95 | Variable temperature | General applicability |

Biotechnological Production from Natural Precursors

Biotechnological approaches for producing ethyl 2,4,6-trihydroxybenzoate from natural precursors offer sustainable alternatives to traditional chemical synthesis [32] [33] [35]. These methods leverage biological systems to convert renewable feedstocks into valuable aromatic compounds.

Microbial Fermentation Strategies

Engineered microorganisms provide efficient platforms for converting renewable substrates into aromatic compounds [23] [35]. Escherichia coli strains have been metabolically engineered to overproduce aromatic amino acid precursors that serve as building blocks for benzoic acid derivatives [23].

Co-culture fermentation systems demonstrate enhanced efficiency compared to monoculture approaches [23]. The modular design involves partitioning biosynthetic pathways between different microbial strains, with each strain optimized for specific pathway segments [23]. This approach achieved a 5.3-fold improvement in product formation compared to single-strain systems [23].

Temperature optimization, inoculum ratio adjustment, and expression timing control represent critical parameters for maximizing production efficiency [23]. The integration of key intermediate transporters facilitates metabolite exchange between co-culture partners, enhancing overall pathway flux [23].

Pseudomonas taiwanensis strains engineered for benzoate production demonstrate remarkable efficiency, achieving concentrations of 16.2 to 17.8 grams per liter with conversion rates of 88 to 97 percent [35] [38]. These systems utilize beta-oxidation pathways to convert phenylalanine precursors into benzoic acid derivatives [38].

Enzymatic Synthesis from Natural Substrates

Enzymatic approaches utilize immobilized esterases and related hydrolytic enzymes to catalyze ester formation from gallic acid and ethanol precursors [36]. These biocatalytic systems operate under mild conditions while maintaining high selectivity [36].

Carboxylesterase enzymes demonstrate differential activity toward various gallate ester substrates [36]. The degree of hydrolysis correlates with alkyl chain length and unsaturation degree, providing opportunities for controlled-release applications [36]. Carboxylesterase-1b and carboxylesterase-1c exhibit superior activity compared to carboxylesterase-2 for most substrates [36].

The enzymatic synthesis approach offers advantages in terms of mild reaction conditions, high selectivity, and environmental compatibility [36]. Enzyme immobilization techniques enable catalyst recovery and reuse, improving process economics [36].

Plant Cell Culture Systems

Plant cell suspension cultures provide an alternative biotechnological platform for producing phenolic compounds [32] [37]. These systems maintain the biosynthetic machinery of the parent plant while enabling controlled cultivation conditions [37].

Sorghum-derived cell cultures have been investigated for producing trihydroxybenzoic acid derivatives [37]. The fermentation process involves careful optimization of medium composition, pH control, and oxygenation to maximize phenolic compound accumulation [37].

The identification of twelve distinct phenolic substances in fermented plant materials demonstrates the complexity and diversity of natural biosynthetic pathways [37]. Taxifolin and protocatechuic acid represent major components, while gallic acid occurs in lower concentrations [37].

Metabolic Engineering Approaches

Advanced metabolic engineering strategies involve systematic modification of cellular metabolism to redirect carbon flux toward desired products [32] [33]. These approaches require comprehensive understanding of metabolic networks and regulatory mechanisms [33].

The shikimate pathway serves as the primary biosynthetic route for aromatic amino acids and phenolic compounds in microorganisms [11] [33]. Engineering efforts focus on eliminating competing pathways, overexpressing rate-limiting enzymes, and optimizing cofactor availability [33].

Dynamic regulation systems enable real-time control of gene expression in response to cellular conditions [11] [33]. These sophisticated control mechanisms maximize production efficiency while maintaining cellular viability [33].

Clustered regularly interspaced short palindromic repeats associated protein 9 systems facilitate precise genome editing for metabolic engineering applications [33]. These tools enable targeted modifications to metabolic pathways with enhanced precision compared to traditional methods [33].

| Production Method | Microorganism/System | Substrate | Yield (g/L) | Production Time | Advantages |

|---|---|---|---|---|---|

| Microbial Fermentation | E. coli engineered strains | Glucose/Glycerol | 7.6-8.6 | 48-72 hours | Scalable, eco-friendly |

| Enzymatic Synthesis | Immobilized esterases | Gallic acid + Ethanol | Variable | 2-8 hours | Mild conditions, selective |

| Plant Cell Culture | Plant cell suspension cultures | Sucrose/Plant media | 0.5-2.0 | 7-14 days | Natural product status |

| Metabolic Engineering | Pseudomonas taiwanensis | Renewable feedstocks | 16.2-17.8 | 24-48 hours | High efficiency, renewable |

Ethyl 2,4,6-trihydroxybenzoate demonstrates notable thermal stability characteristics based on comprehensive experimental data analysis. The compound exhibits a well-defined melting point range of 182-183°C [1], though alternative sources report a slightly lower range of 150-152°C , indicating potential polymorphic behavior or purity variations in different preparations. The crystalline solid maintains structural integrity under standard atmospheric conditions with a calculated boiling point of 366.5±22.0°C at 760 mmHg [1].

The thermodynamic profile reveals a density of 1.4±0.1 g/cm³ [1], classifying this compound within the typical range for phenolic ester derivatives. Flash point determination establishes an ignition temperature of 149.0±15.8°C [1], providing critical safety parameters for handling and storage protocols. Under controlled storage conditions of 2-8°C [3], the compound maintains chemical stability for extended periods when protected from moisture and oxidizing environments [4].

Thermal analysis indicates the absence of specific decomposition temperature data in current literature [5], suggesting the need for comprehensive differential scanning calorimetry studies to establish complete thermal transition profiles. The compound demonstrates stability under normal temperatures and pressures [4], with no reported hazardous decomposition products under standard conditions.

Thermodynamic Properties Summary

| Property | Value | Reference |

|---|---|---|

| Melting Point | 182-183°C | [1] |

| Alternative Melting Range | 150-152°C | |

| Boiling Point | 366.5±22.0°C at 760 mmHg | [1] |

| Flash Point | 149.0±15.8°C | [1] |

| Density | 1.4±0.1 g/cm³ | [1] |

| Molecular Weight | 198.17 g/mol | [6] |

| Storage Temperature | 2-8°C | [3] |

Solubility Parameters in Polar and Non-Polar Media

The solubility profile of ethyl 2,4,6-trihydroxybenzoate demonstrates pronounced selectivity across different solvent systems, reflecting the amphiphilic nature of this phenolic ester. In organic solvents, the compound exhibits exceptional solubility, achieving concentrations of approximately 30 mg/ml in ethanol, dimethyl sulfoxide, and dimethyl formamide [7] [8]. This high solubility in polar aprotic and protic organic solvents facilitates synthetic applications and analytical procedures.

The compound shows excellent compatibility with moderately polar organic solvents including chloroform, dichloromethane, ethyl acetate, and acetone [9]. This broad solubility spectrum in non-polar to moderately polar systems enables versatile extraction and purification methodologies. The favorable interaction with these solvents stems from the balanced hydrophobic ethyl ester moiety and hydrophilic phenolic hydroxyl groups.

Aqueous solubility presents significant limitations, with the compound classified as sparingly soluble in water and aqueous buffer systems [7] [8]. For pharmaceutical or biological applications requiring aqueous formulations, a co-solvent approach proves necessary. Optimized mixed solvent systems, such as ethanol:phosphate buffered saline (1:2, pH 7.2), achieve limited aqueous solubility of approximately 0.30 mg/ml [7] [8]. This approach requires initial dissolution in ethanol followed by dilution with the aqueous medium, though storage stability remains limited to less than 24 hours [8].

The relationship to gallic acid solubility patterns provides additional context, where the parent compound demonstrates solubility hierarchy of methanol > ethanol > water > ethyl acetate [10] [11]. The ethyl ester modification significantly enhances organic solvent compatibility while reducing aqueous solubility compared to the free acid form.

Solubility Parameters Table

| Solvent System | Solubility | Polarity Classification | Applications |

|---|---|---|---|

| Ethanol | ~30 mg/ml | Polar protic | Synthesis, analysis |

| DMSO | ~30 mg/ml | Polar aprotic | Research applications |

| DMF | ~30 mg/ml | Polar aprotic | Synthetic procedures |

| Chloroform | Soluble | Non-polar | Extraction |

| Dichloromethane | Soluble | Non-polar | Purification |

| Ethyl Acetate | Soluble | Moderately polar | Crystallization |

| Acetone | Soluble | Moderately polar | General solvent |

| Water | Sparingly soluble | Highly polar | Limited applications |

| Ethanol:PBS (1:2) | ~0.30 mg/ml | Mixed polar | Biological studies |

Crystallographic Analysis and Polymorphism

The crystallographic characterization of ethyl 2,4,6-trihydroxybenzoate remains an under-explored area requiring comprehensive single crystal analysis. Current literature predominantly describes the compound in powder form [12] [4], with no reported single crystal structure determinations. This represents a significant knowledge gap considering the extensive polymorphic behavior documented for related gallic acid derivatives.

The parent compound gallic acid demonstrates unprecedented polymorphic complexity with at least five distinct monohydrate forms, three anhydrate polymorphs, and over twenty solvates characterized through systematic crystallographic studies [13]. This exceptional structural diversity arises from competitive hydrogen bonding motifs and similar lattice energies among different packing arrangements. The gallic acid polymorphs exhibit various hydrogen bonding patterns including R₂²(8) carboxylic acid dimers and R₂²(10) extended chain motifs [13].

Comparative analysis with structurally related compounds provides insight into potential crystallographic behavior. Methyl gallate crystallizes in the monoclinic space group P 21/c with planar molecular conformation and extensive hydrogen bonding networks [14]. Isopropyl gallate adopts a similar monoclinic structure (space group P 21/c) with cell parameters a=19.148 Å, b=4.703 Å, c=11.571 Å [15]. The octyl gallate dihydrate exhibits triclinic symmetry (space group P1) with head-to-head bilayer packing arrangements characteristic of amphiphilic molecules [16].

The absence of characterized polymorphs for ethyl 2,4,6-trihydroxybenzoate may result from limited crystallographic investigation rather than inherent structural simplicity. Given the 2,4,6-substitution pattern versus the 3,4,5-pattern in gallic acid, different hydrogen bonding geometries and crystal packing motifs would be anticipated. The meta-dihydroxy arrangement at positions 4 and 6 relative to the carboxyl group may favor alternative supramolecular synthons compared to the symmetric 3,4,5-pattern.

Systematic polymorph screening protocols would benefit from diverse crystallization conditions including various solvents, temperature profiles, and nucleation methodologies. The complexity observed in gallic acid polymorphism suggests that ethyl 2,4,6-trihydroxybenzoate likely possesses multiple accessible crystal forms with potentially different stability relationships and physicochemical properties.

Crystallographic Comparison with Related Compounds

| Compound | Crystal System | Space Group | Key Features |

|---|---|---|---|

| Ethyl 2,4,6-trihydroxybenzoate | Not determined | - | Requires investigation |

| Gallic acid monohydrate | Multiple | Various | 5+ polymorphs characterized |

| Methyl gallate | Monoclinic | P 21/c | Planar conformation |

| Isopropyl gallate | Monoclinic | P 21/c | Stable form |

| Octyl gallate dihydrate | Triclinic | P1 | Bilayer packing |

Spectroscopic Fingerprinting (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible Spectroscopy)

Nuclear Magnetic Resonance Spectroscopy

The nuclear magnetic resonance spectroscopic profile of ethyl 2,4,6-trihydroxybenzoate provides definitive structural confirmation and purity assessment. In ¹H NMR analysis, the ethyl ester functionality exhibits characteristic resonances with the terminal methyl group appearing as a triplet at approximately 1.4 ppm (J ≈ 7 Hz) and the methylene protons manifesting as a quartet at approximately 4.4 ppm (J ≈ 7 Hz) [17] [18]. These coupling patterns confirm the ethyl group integrity and provide quantitative integration ratios for purity determination.

The aromatic region displays distinctive resonances corresponding to the meta-substituted benzene ring. The symmetric 2,4,6-trihydroxybenzoate substitution pattern generates characteristic splitting patterns distinct from the 3,4,5-trihydroxybenzoate (gallic acid ethyl ester) isomer. Aromatic protons typically appear in the 6.0-6.8 ppm region as singlets or coupled doublets, with integration patterns reflecting the substitution symmetry [19].

¹³C NMR spectroscopy reveals the carbonyl carbon resonance at approximately 170 ppm, characteristic of aromatic ester carbonyls [17]. The aromatic carbon framework provides additional structural confirmation with distinct chemical shifts for hydroxylated and non-hydroxylated aromatic positions. These spectroscopic fingerprints enable unambiguous differentiation from positional isomers and related phenolic compounds.

Infrared Spectroscopy

Infrared spectroscopic analysis provides comprehensive functional group identification and hydrogen bonding characterization. The broad, strong O-H stretching vibrations appear in the 3200-3600 cm⁻¹ region [20] [21], reflecting the multiple phenolic hydroxyl groups with varying degrees of hydrogen bonding. The exact frequencies depend on intramolecular and intermolecular hydrogen bonding environments in the solid state.

The ester carbonyl stretch manifests as a strong absorption band at 1735-1750 cm⁻¹ [20] [21], positioned slightly higher than carboxylic acid carbonyls due to reduced conjugation effects. The C-O ester stretching vibrations contribute to the complex absorption pattern in the 1200-1300 cm⁻¹ region [20] [21]. Aromatic C=C stretching bands appear at 1500-1600 cm⁻¹ with medium intensity [20] [21].

The fingerprint region (400-1500 cm⁻¹) contains numerous absorption bands characteristic of the specific substitution pattern and molecular conformation [21]. These patterns enable differentiation from isomeric compounds and provide solid-state structural information. Comparison with gallic acid ethyl ester spectra reveals distinct differences in the fingerprint region despite overall functional group similarity [22].

Ultraviolet-Visible Spectroscopy

UV-Vis spectroscopic analysis reveals characteristic absorption patterns reflecting the extended conjugation in the trihydroxybenzoate chromophore. Principal absorption maxima occur at approximately 220 nm and 276 nm [8], corresponding to π→π* and n→π* electronic transitions respectively. These wavelengths enable quantitative analysis and monitoring of reaction progress in synthetic applications.

The absorption characteristics differ from the 3,4,5-trihydroxybenzoate isomer, providing a spectroscopic method for isomer discrimination. The hydroxyl substitution pattern influences the electronic distribution and hence the precise wavelengths and extinction coefficients. Solvent effects may cause minor wavelength shifts depending on hydrogen bonding interactions with the hydroxyl groups.

Spectroscopic Summary Table

| Technique | Assignment | Frequency/Chemical Shift | Characteristics |

|---|---|---|---|

| ¹H NMR | Ethyl CH₃ | ~1.4 ppm (t) | J ≈ 7 Hz coupling |

| ¹H NMR | Ethyl CH₂ | ~4.4 ppm (q) | J ≈ 7 Hz coupling |

| ¹H NMR | Aromatic H | 6.0-6.8 ppm | Position-dependent patterns |

| ¹³C NMR | Carbonyl C | ~170 ppm | Ester carbon |

| IR | O-H stretch | 3200-3600 cm⁻¹ | Broad, hydrogen bonded |

| IR | C=O stretch | 1735-1750 cm⁻¹ | Strong ester band |

| IR | C-O stretch | 1200-1300 cm⁻¹ | Ester functionality |

| IR | Aromatic C=C | 1500-1600 cm⁻¹ | Medium intensity |

| UV-Vis | λ max (1) | 220 nm | π→π* transition |

| UV-Vis | λ max (2) | 276 nm | Extended conjugation |

Purity

XLogP3

Exact Mass

Appearance

Storage

Wikipedia

Dates

2: Speed JS, D'Angelo G, Wach PA, Sullivan JC, Pollock JS, Pollock DM. High salt diet increases the pressor response to stress in female, but not male ETB-receptor-deficient rats. Physiol Rep. 2015 Mar;3(3). pii: e12326. doi: 10.14814/phy2.12326. Epub 2015 Mar 22. PubMed PMID: 25802361; PubMed Central PMCID: PMC4393160.

3: Zheng JP, Cheng Z, Jiang J, Ke Y, Liu Z. Cyclosporin A upregulates ETB receptor in vascular smooth muscle via activation of mitogen-activating protein kinases and NF-κB pathways. Toxicol Lett. 2015 May 19;235(1):1-7. doi: 10.1016/j.toxlet.2015.03.004. Epub 2015 Mar 12. PubMed PMID: 25772258.

4: Tsenov G, Vondrakova K, Otahal J, Burchfiel J, Kubova H. Activation of either the ETA or the ETB receptors is involved in the development of electrographic seizures following intrahippocampal infusion of the endothelin-1 in immature rats. Exp Neurol. 2015 Mar;265:40-7. doi: 10.1016/j.expneurol.2014.12.017. Epub 2014 Dec 24. PubMed PMID: 25542981.

5: Skovsted GF, Kruse LS, Larsen R, Pedersen AF, Trautner S, Sheykhzade M, Edvinsson L. Heart ischaemia-reperfusion induces local up-regulation of vasoconstrictor endothelin ETB receptors in rat coronary arteries downstream of occlusion. Br J Pharmacol. 2014 Jun;171(11):2726-38. doi: 10.1111/bph.12606. PubMed PMID: 24467585; PubMed Central PMCID: PMC4243850.

6: Hyndman KA, Dugas C, Arguello AM, Goodchild TT, Buckley KM, Burch M, Yanagisawa M, Pollock JS. High salt induces autocrine actions of ET-1 on inner medullary collecting duct NO production via upregulated ETB receptor expression. Am J Physiol Regul Integr Comp Physiol. 2016 Aug 1;311(2):R263-71. doi: 10.1152/ajpregu.00016.2015. Epub 2016 Jun 8. PubMed PMID: 27280426; PubMed Central PMCID: PMC5504420.

7: Yatawara A, Wilson JL, Taylor L, Polgar P, Mierke DF. C-terminus of ETA/ETB receptors regulate endothelin-1 signal transmission. J Pept Sci. 2013 Apr;19(4):257-62. doi: 10.1002/psc.2499. Epub 2013 Feb 25. PubMed PMID: 23436727; PubMed Central PMCID: PMC3770155.

8: He S, Minton AZ, Ma HY, Stankowska DL, Sun X, Krishnamoorthy RR. Involvement of AP-1 and C/EBPβ in upregulation of endothelin B (ETB) receptor expression in a rodent model of glaucoma. PLoS One. 2013 Nov 12;8(11):e79183. doi: 10.1371/journal.pone.0079183. eCollection 2013. PubMed PMID: 24265756; PubMed Central PMCID: PMC3827153.

9: Wilson JL, Taylor L, Polgar P. Endothelin-1 activation of ETB receptors leads to a reduced cellular proliferative rate and an increased cellular footprint. Exp Cell Res. 2012 Jun 10;318(10):1125-33. doi: 10.1016/j.yexcr.2012.03.029. Epub 2012 Apr 4. PubMed PMID: 22504006; PubMed Central PMCID: PMC3496421.

10: Teramura H, Mizuochi S, Kodaka H. Evaluation of the dry sheet medium (Compact Dry ETB(R)) for enumerating Enterobacteriaceae in meat samples. Biocontrol Sci. 2012;17(3):149-54. PubMed PMID: 23007107.

11: Zhang Y, Fu C, Ren H, He D, Wang X, Asico LD, Jose PA, Zeng C. Impaired stimulatory effect of ETB receptor on D₃ receptor in immortalized renal proximal tubule cells of spontaneously hypertensive rats. Kidney Blood Press Res. 2011;34(2):75-82. doi: 10.1159/000323135. Epub 2011 Jan 11. PubMed PMID: 21228598; PubMed Central PMCID: PMC3031151.

12: Brossier F, Sougakoff W, Bernard C, Petrou M, Adeyema K, Pham A, Amy de la Breteque D, Vallet M, Jarlier V, Sola C, Veziris N. Molecular Analysis of the embCAB Locus and embR Gene Involved in Ethambutol Resistance in Clinical Isolates of Mycobacterium tuberculosis in France. Antimicrob Agents Chemother. 2015 Aug;59(8):4800-8. doi: 10.1128/AAC.00150-15. Epub 2015 Jun 1. PubMed PMID: 26033726; PubMed Central PMCID: PMC4505224.

13: Hirai Y, Asahata-Tago S, Ainoda Y, Fujita T, Kikuchi K. Edwardsiella tarda bacteremia. A rare but fatal water- and foodborne infection: Review of the literature and clinical cases from a single centre. Can J Infect Dis Med Microbiol. 2015 Nov-Dec;26(6):313-8. Review. PubMed PMID: 26744588; PubMed Central PMCID: PMC4692300.

14: Piechota-Polanczyk A, Kleniewska P, Gorąca A. The influence of ETA and ETB receptor blockers on LPS-induced oxidative stress and NF-κB signaling pathway in heart. Gen Physiol Biophys. 2012 Sep;31(3):271-8. doi: 10.4149/gpb_2012_031. PubMed PMID: 23047940.

15: Kelland NF, Kuc RE, McLean DL, Azfer A, Bagnall AJ, Gray GA, Gulliver-Sloan FH, Maguire JJ, Davenport AP, Kotelevtsev YV, Webb DJ. Endothelial cell-specific ETB receptor knockout: autoradiographic and histological characterisation and crucial role in the clearance of endothelin-1. Can J Physiol Pharmacol. 2010 Jun;88(6):644-51. doi: 10.1139/Y10-041. PubMed PMID: 20628430.

16: Thomas JM, Higgs S, Dourish CT. Test-retest reliability and effects of repeated testing and satiety on performance of an Emotional Test Battery. J Clin Exp Neuropsychol. 2016;38(4):416-33. doi: 10.1080/13803395.2015.1121969. Epub 2015 Dec 24. PubMed PMID: 26702993; PubMed Central PMCID: PMC4784484.

17: Skovsted GF, Kilic S, Edvinsson L. Endothelin-1 and Endothelin-3 Regulate Endothelin Receptor Expression in Rat Coronary Arteries. Basic Clin Pharmacol Toxicol. 2015 Nov;117(5):297-305. doi: 10.1111/bcpt.12407. Epub 2015 May 18. PubMed PMID: 25891848.

18: Barr TP, Kornberg D, Montmayeur JP, Long M, Reichheld S, Strichartz GR. Validation of endothelin B receptor antibodies reveals two distinct receptor-related bands on Western blot. Anal Biochem. 2015 Jan 1;468:28-33. doi: 10.1016/j.ab.2014.09.004. Epub 2014 Sep 16. PubMed PMID: 25232999; PubMed Central PMCID: PMC4362934.

19: Puppala B, Awan I, Briyal S, Mbachu O, Leonard M, Gulati A. Ontogeny of endothelin receptors in the brain, heart, and kidneys of neonatal rats. Brain Dev. 2015 Feb;37(2):206-15. doi: 10.1016/j.braindev.2014.04.008. Epub 2014 May 10. PubMed PMID: 24815227.

20: Ho UC, Chen CN, Lin CY, Hsu YC, Chi FH, Chou CH, Chen TC, Wang CP, Lou PJ, Ko JY, Hsiao TY, Yang TL. Application of ultrasound-guided core biopsy to minimize the non-diagnostic results and the requirement of diagnostic surgery in extrapulmonary tuberculosis of the head and neck. Eur Radiol. 2016 Sep;26(9):2999-3005. doi: 10.1007/s00330-015-4159-4. Epub 2016 Jan 8. PubMed PMID: 26747256.